molecular formula C9H15NO3 B13508911 (1R,3S)-3-acetamidocyclohexane-1-carboxylic acid

(1R,3S)-3-acetamidocyclohexane-1-carboxylic acid

Cat. No.: B13508911
M. Wt: 185.22 g/mol
InChI Key: XJBZHHSZIIUCOM-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-acetamidocyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-acetamidocyclohexane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexanone derivatives, which undergo amination and subsequent acylation to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-acetamidocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted cyclohexane derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

(1R,3S)-3-acetamidocyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a drug candidate.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique stereochemistry imparts specific properties to the final products.

Mechanism of Action

The mechanism of action of (1R,3S)-3-acetamidocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-3-aminocyclohexane-1-carboxylic acid
  • (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid
  • (1R,3S)-3-methylcyclohexane-1-carboxylic acid

Uniqueness

What sets (1R,3S)-3-acetamidocyclohexane-1-carboxylic acid apart from similar compounds is its acetamido group, which significantly influences its chemical reactivity and biological activity. This functional group allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

(1R,3S)-3-acetamidocyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H15NO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)/t7-,8+/m1/s1

InChI Key

XJBZHHSZIIUCOM-SFYZADRCSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC[C@H](C1)C(=O)O

Canonical SMILES

CC(=O)NC1CCCC(C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.